3-(4-Hydroxy-2-methylphenyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-(4-Hydroxy-2-methylphenyl)-1,3-dihydro-2H-indol-2-one is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound is characterized by the presence of a hydroxy group and a methyl group on the phenyl ring, as well as a ketone group on the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-2-methylphenyl)-1,3-dihydro-2H-indol-2-one can be achieved through various synthetic routes. One common method involves the condensation of 4-hydroxy-2-methylbenzaldehyde with an appropriate indole derivative under acidic or basic conditions. The reaction typically proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the desired indole compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-2-methylphenyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-Hydroxy-2-methylphenyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-2-methylphenyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and ketone groups play a crucial role in its reactivity and biological activity. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-methylacetophenone: Similar structure with a hydroxy and methyl group on the phenyl ring.
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Contains a hydroxy and methyl group, but with additional functional groups.
Uniqueness
3-(4-Hydroxy-2-methylphenyl)-1,3-dihydro-2H-indol-2-one is unique due to its indole core structure, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
88109-96-0 |
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Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-(4-hydroxy-2-methylphenyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C15H13NO2/c1-9-8-10(17)6-7-11(9)14-12-4-2-3-5-13(12)16-15(14)18/h2-8,14,17H,1H3,(H,16,18) |
InChI Key |
CKRYITSVAWCICE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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